molecular formula C13H14N2O4 B8602977 5-(5-Nitro-1H-indol-1-yl)pentanoic acid CAS No. 194601-05-3

5-(5-Nitro-1H-indol-1-yl)pentanoic acid

Cat. No.: B8602977
CAS No.: 194601-05-3
M. Wt: 262.26 g/mol
InChI Key: FJXQGXQWLCKILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Nitro-1H-indol-1-yl)pentanoic acid is a useful research compound. Its molecular formula is C13H14N2O4 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

194601-05-3

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

5-(5-nitroindol-1-yl)pentanoic acid

InChI

InChI=1S/C13H14N2O4/c16-13(17)3-1-2-7-14-8-6-10-9-11(15(18)19)4-5-12(10)14/h4-6,8-9H,1-3,7H2,(H,16,17)

InChI Key

FJXQGXQWLCKILI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCCCC(=O)O)C=C1[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1-(4-methoxy carbonyl butyl)5-nitroindole (0.5 g) was added molar sodium hydroxide (10 ml) and the solution stirred in an oil bath at 120° C. for 90 minutes. It was then cooled, water (10 ml) added and the solution extracted with ethyl acetate (2×15 ml). The combined organic extracts were washed with water (2×10 ml) and the combined aqueous extracts were acidified with molar HCl and extracted with ethyl acetate. (3×15 ml). The organic extracts were dried over anhydrous sodium sulphate, filtered and rotary evaporated to give a yellow gum. The gum was dissolved in hot chloroform, then hexane (2 ml) added and the solution cooled on ice when yellow crystals separated. These were filtered off and washed with chloroform:hexane (50:50) followed by hexane. The crystals were dried in vacuo (0.423 g, 1.61 mmol, 81%), MP 141-2° C. TLC on silica in toluene:methanol:acetic acid (90:16:8) gave one yellow spot and when viewed under UV. Mass spec and NMR analysis were as expected.
Name
1-(4-methoxy carbonyl butyl)5-nitroindole
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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